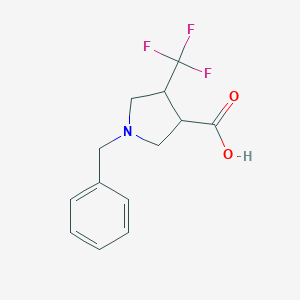

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F3NO2/c14-13(15,16)11-8-17(7-10(11)12(18)19)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHLFXWLJSRPJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40599241 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-31-6 | |

| Record name | 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40599241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Sequence

-

Synthesis of Trifluoromethyl-Substituted Propargyl Ester :

Ethyl 3-(4-(trifluoromethyl)phenyl)propiolate is prepared via Sonogashira coupling between 4-iodobenzotrifluoride and ethyl propiolate under palladium catalysis (Pd(PPh₃)₄, CuI, triethylamine). -

Cyclization to Dihydropyrrole :

The propargyl ester undergoes cyclization with N-(methoxymethyl)-N-(benzyl)-N-(trimethylsilyl)methylamine in dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA), forming 1-benzyl-4-(trifluoromethyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid ethyl ester. -

Asymmetric Hydrogenation :

The dihydropyrrole is hydrogenated using [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] in methanol under 40 bar H₂ at 30°C, yielding the (3S,4S)-pyrrolidine ester. -

Ester Hydrolysis :

The ester is saponified with NaOH (2.8 eq.) in dioxane/water, followed by acidification to isolate the carboxylic acid.

Data Table: Hydrogenation Optimization

| Parameter | Condition | Yield (%) | ee (%) |

|---|---|---|---|

| Catalyst Loading | 0.1 mol% | 92 | >99.9 |

| Solvent | Methanol | 89 | >99.9 |

| Temperature | 30°C | 90 | >99.9 |

| Pressure | 40 bar H₂ | 95 | >99.9 |

| Reagent | Catalyst | Temperature | Yield (%) |

|---|---|---|---|

| CF₃ZnBr | Pd(PPh₃)₄ | 60°C | 65 |

| CF₃SnBu₃ | Pd₂(dba)₃ | 80°C | 58 |

Cyclocondensation of Amino Alcohols

A third approach involves cyclocondensation of N-benzyl-2-amino-4-(trifluoromethyl)butanol with a ketone or aldehyde. While less stereoselective, this method is scalable for industrial production.

Steps

-

Amino Alcohol Synthesis :

N-Benzyl-2-amino-4-(trifluoromethyl)butanol is prepared by reductive amination of 4-(trifluoromethyl)-2-butanone with benzylamine. -

Cyclization :

The amino alcohol undergoes acid-catalyzed cyclization (H₂SO₄, toluene) to form the pyrrolidine ring. -

Oxidation :

The secondary alcohol is oxidized to the carboxylic acid using KMnO₄ in acidic conditions.

Data Table: Cyclization Conditions

| Acid Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | Toluene | 12 | 75 |

| p-TsOH | DCM | 24 | 68 |

Critical Analysis of Methodologies

Enantioselective Hydrogenation

Cross-Coupling

Chemical Reactions Analysis

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized products.

Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it useful for developing more complex molecules. The trifluoromethyl groups enhance its lipophilicity and reactivity, facilitating nucleophilic substitution reactions and other transformations. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

Key Reactions:

- Nucleophilic Substitution: The trifluoromethyl groups can engage in nucleophilic substitution, allowing for the introduction of various functional groups.

- Oxidation and Reduction: The compound can undergo oxidation to yield oxidized derivatives or reduction to form reduced analogs, broadening its utility in synthetic pathways.

- Hydrolysis: The carboxylic acid functionality allows for hydrolysis under acidic or basic conditions, leading to carboxylate salts.

Pharmaceutical Development

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid has been explored as an intermediate for synthesizing biologically active compounds. Its potential applications in treating neurological disorders have been highlighted in various studies. The compound's ability to modulate enzyme activity and interact with specific receptors makes it a candidate for drug development.

Applications in Medicine:

- Neurological Disorders: Research indicates that derivatives of this compound may target central nervous system disorders, providing a pathway for developing new therapeutic agents.

- Anti-inflammatory and Anticancer Research: The unique structural features suggest potential efficacy in anti-inflammatory and anticancer applications.

The biological activity of this compound is an area of active investigation. Studies have shown that the compound can inhibit certain enzymes and bind to receptors involved in various biological pathways. This interaction is crucial for understanding its therapeutic potential.

Mechanism of Action:

- The trifluoromethyl groups enhance lipophilicity, allowing better interaction with hydrophobic pockets in proteins.

- The benzyl group can participate in π-π interactions with aromatic residues, stabilizing binding interactions.

Industrial Applications

In addition to its pharmaceutical relevance, this compound is utilized in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in:

- Polymers: Used as a precursor or additive to enhance the properties of polymeric materials.

- Coatings: Employed in formulating coatings with specific characteristics due to its chemical stability and reactivity.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis Techniques: Various synthetic routes have been developed that optimize yield and purity while minimizing environmental impact.

- Biological Evaluations: Research has demonstrated its potential as an enzyme inhibitor with specific activity against targets relevant to cancer therapy.

- Material Science Applications: Investigations into its use as an additive in polymer formulations have shown promising results regarding mechanical properties and durability.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or other biological molecules. The benzyl group can also play a role in binding interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Structural Modifications and Key Properties

The following table summarizes 1-benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid and its structural analogs, highlighting substituent variations and physicochemical properties:

Physicochemical and Commercial Considerations

- Commercial Availability : The trifluoromethyl analog is widely stocked (e.g., CymitQuimica ), whereas analogs like the 4-chlorophenyl derivative are less accessible .

- Stability : Fluorinated compounds generally exhibit superior metabolic stability, making the trifluoromethyl derivative a preferred candidate for pharmacokinetic studies .

Biological Activity

1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity, which can improve binding interactions with biological targets, making it a candidate for drug development in various therapeutic areas, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 273.25 g/mol. The presence of the trifluoromethyl group (CF₃) is known to significantly influence the compound's biological activity, enhancing its interaction with enzymes and receptors.

The mechanism of action involves the compound's ability to bind to specific enzymes and receptors, modulating their activity. The trifluoromethyl groups enhance the compound’s binding affinity, while the benzyl moiety can participate in π-π interactions with aromatic residues in proteins, further stabilizing binding interactions.

Anticancer Activity

Research indicates that derivatives of pyrrolidine structures exhibit promising anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. These compounds often operate through mechanisms involving caspase activation and cell cycle arrest .

Table 1: Anticancer Activity Comparison

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Induction of apoptosis |

| Doxorubicin | MCF-7 | 1.93 | DNA intercalation |

| Compound 54b | Dd2 | 21 | Aspartic protease inhibition |

Antimicrobial Properties

The trifluoromethyl group has been associated with enhanced antimicrobial activity. Some studies suggest that this modification may improve efficacy against various pathogens, although specific data on this compound's antimicrobial activity remains limited .

Case Studies

- Antimalarial Research : A related class of compounds, specifically 4-aryl-N-benzylpyrrolidine-3-carboxamides, demonstrated significant efficacy against Plasmodium falciparum, indicating that structural analogs may also possess similar antimalarial properties .

- Cytotoxicity Studies : In vitro studies have shown that certain pyrrolidine derivatives exhibit higher cytotoxic effects than traditional chemotherapeutics like doxorubicin against various cancer cell lines. These findings underscore the potential for developing novel anticancer agents based on the pyrrolidine scaffold .

Q & A

Q. What are the common synthetic routes for 1-Benzyl-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid?

The synthesis typically involves:

- Boc-protection strategies : Introducing the trifluoromethyl group via nucleophilic substitution or cross-coupling reactions, followed by benzylation. For example, intermediates like trans-1-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)pyrrolidine-3-carboxylic acid are used to protect reactive sites during synthesis .

- Cyclization and coupling : Pyrrolidine ring formation using reductive amination or cycloaddition, with subsequent functionalization of the trifluoromethyl group. Catalysts (e.g., palladium) and solvents (e.g., DMF) are critical for yield optimization .

- Purification : Column chromatography or recrystallization ensures enantiomeric purity, especially for chiral variants .

Q. How is the compound characterized analytically?

Key techniques include:

- NMR spectroscopy : , , and NMR confirm structural integrity and trifluoromethyl group placement .

- Mass spectrometry : High-resolution MS (exact mass analysis) verifies molecular weight and fragmentation patterns .

- HPLC : Chiral columns differentiate enantiomers, critical for pharmacological applications .

Q. What are the recommended storage conditions?

Store in anhydrous, dry environments at room temperature to prevent hydrolysis or decomposition. Sealed containers under inert gas (e.g., nitrogen) enhance stability .

Advanced Research Questions

Q. How can stereochemical control be achieved during synthesis?

- Chiral catalysts : Asymmetric hydrogenation or enzymatic resolution ensures enantioselectivity, particularly for (3R,4S) or (3R,4R) configurations .

- Chiral auxiliaries : Temporarily attached groups (e.g., benzyl or Boc) guide stereochemistry during ring closure, later removed via hydrolysis .

- Analytical validation : Compare optical rotation and circular dichroism (CD) spectra with reference standards to confirm stereopurity .

Q. How do structural modifications (e.g., trifluoromethyl placement) affect metabolic stability?

- Pharmacokinetic studies : The trifluoromethyl group reduces metabolic degradation by blocking cytochrome P450 oxidation. In vitro assays (e.g., liver microsomes) quantify half-life improvements .

- Comparative analysis : Derivatives with alternative substituents (e.g., 2,4-difluorophenyl) are tested in parallel to isolate the trifluoromethyl group’s contribution .

Q. How can researchers reconcile conflicting data on biological activity?

- Purity assessment : Impurities (e.g., diastereomers) may skew results. Use orthogonal purification methods (e.g., preparative HPLC) and validate with NMR .

- Assay standardization : Variability in cell-based vs. enzyme inhibition assays requires normalization to controls. For example, discrepancies in IC values may arise from differences in protein binding .

Q. What strategies optimize reaction yields for large-scale synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .

- Catalyst screening : Palladium or copper catalysts improve cross-coupling efficiency for trifluoromethyl introduction. Ligand choice (e.g., phosphine-based) is critical for turnover .

- Scale-up protocols : Batch reactors with controlled temperature and stirring rates prevent exothermic runaway reactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.